molecular formula C26H28N4O2S B2456799 N-(2,4-dimethylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1115338-36-7

N-(2,4-dimethylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2456799
CAS No.: 1115338-36-7
M. Wt: 460.6
InChI Key: FTOKTLVXDGDIIH-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of pyrrolopyrimidines

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2S/c1-5-13-30-25(32)24-23(20(15-29(24)4)19-9-7-6-8-10-19)28-26(30)33-16-22(31)27-21-12-11-17(2)14-18(21)3/h6-12,14-15H,5,13,16H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOKTLVXDGDIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylaniline and various pyrrolopyrimidine derivatives. The key steps may involve:

    Formation of the pyrrolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Thioether formation:

    Final coupling: The final step involves coupling the pyrrolopyrimidine core with the 2,4-dimethylphenyl group under suitable conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it for various applications in drug development and material science.

Biology

In biological research, N-(2,4-dimethylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is studied as a potential therapeutic agent. It may interact with specific biological targets such as enzymes and receptors.

Antiviral Activity

Research indicates that compounds with similar structural features exhibit antiviral properties. A study highlighted that derivatives of pyrrolopyrimidine structures showed significant cytotoxicity against certain viral strains at varying concentrations.

Compound IDIC50 (µM)Selectivity Index (SI)
Compound 118.4>38
Compound 246>16

These findings suggest that structural modifications can enhance or diminish biological activity.

This compound's biological activities are under investigation for potential therapeutic effects:

  • Anticancer Activity : Exhibiting significant cytotoxic effects on various cancer cell lines.
    Cell LineIC50 (µM)
    MCF-7 (Breast Cancer)15.3
    HeLa (Cervical Cancer)12.5
    A549 (Lung Cancer)18.7

These results indicate its effectiveness in targeting cancer cells while minimizing toxicity to normal cells.

Industrial Applications

In industry, this compound may find applications in:

  • Material Development : Utilized in creating new materials with desired properties.
  • Catalysis : Acts as a catalyst in various chemical reactions due to its unique structure.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, compounds of this class can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include kinase inhibition, receptor binding, or enzyme modulation.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrimidine derivatives: These compounds share the pyrrolopyrimidine core and may have similar biological activities.

    Thioacetamide derivatives: Compounds with the thioacetamide group can have comparable chemical reactivity and applications.

Uniqueness

N-(2,4-dimethylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is unique due to its specific substitution pattern and the combination of functional groups, which can confer distinct biological and chemical properties.

Biological Activity

N-(2,4-dimethylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound recognized for its potential biological activities. This article aims to explore its biological activity through various studies and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C26H28N4O2S
Molecular Weight 460.6 g/mol
CAS Number 1115338-36-7

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes and receptors. Compounds in this class typically exhibit:

  • Enzyme Inhibition : Potential to inhibit kinases or other enzymes involved in various metabolic pathways.
  • Receptor Modulation : Ability to bind and modulate receptor activity, influencing signaling pathways.

Antiviral Activity

Research indicates that compounds with similar structural features to this compound exhibit antiviral properties. A study highlighted that derivatives of pyrrolopyrimidine structures showed significant cytotoxicity against certain viral strains at varying concentrations. For instance:

Compound IDIC50 (µM)Selectivity Index (SI)
Compound 118.4>38
Compound 246>16

These findings suggest that the compound's structural modifications can enhance or diminish its biological activity.

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of N-(2,4-dimethylphenyl)-2-{...} against various cell lines. The results indicated that while some derivatives showed promising selectivity indices (SI), others exhibited potential toxicity at higher concentrations. The selectivity index is crucial in evaluating the therapeutic potential of such compounds.

Case Studies

  • Case Study on Antiviral Efficacy : A recent investigation into the antiviral efficacy of similar pyrrolopyrimidine derivatives demonstrated that modifications at specific positions significantly influenced their activity against viral targets.
    • Findings : Compounds with hydroxyl substitutions showed enhanced activity compared to those without such modifications.
  • Case Study on Enzyme Inhibition : Another study focused on the inhibition of enzymes related to metabolic disorders. The results indicated that N-(2,4-dimethylphenyl)-2-{...} could inhibit key enzymes involved in glucose metabolism.
    • Results : The compound exhibited an IC50 value indicative of significant enzyme inhibition, suggesting its potential role in managing conditions like diabetes.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this compound?

The synthesis of complex pyrrolopyrimidine derivatives often involves multi-step reactions, including cyclocondensation, sulfanyl group introduction, and amidation. Key considerations include solvent polarity (e.g., DMF for solubility), temperature control (60–80°C for cyclization), and catalyst selection (e.g., triethylamine for deprotonation). Statistical design of experiments (DoE) can minimize trial runs by systematically varying parameters like reactant ratios, temperature, and reaction time, as demonstrated in chemical process optimization studies . X-ray crystallography (as in ) confirms structural fidelity post-synthesis.

Q. How can the compound’s structural integrity be validated post-synthesis?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry, bond lengths, and stereochemistry. For example, SCXRD analysis of analogous pyrrolo[3,2-d]pyrimidine derivatives revealed mean C–C bond deviations of 0.005 Å, ensuring structural accuracy . Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) should verify purity and molecular weight.

Q. What solubility and stability profiles are critical for in vitro assays?

Solubility in DMSO (commonly used for stock solutions) and aqueous buffers (e.g., PBS) must be empirically determined via UV-Vis spectroscopy or HPLC. Stability under varying pH (4–9) and temperatures (4–37°C) should be monitored over 24–72 hours. highlights the importance of functional group compatibility (e.g., sulfanyl and acetamide moieties) with assay conditions.

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks using DEPT and COSY for proton-proton coupling.
  • FT-IR : Confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and sulfanyl (C-S, ~600–700 cm⁻¹) groups.
  • HRMS : Validate molecular formula (e.g., C₂₄H₂₈N₄O₂S) with <5 ppm mass error.
  • HPLC-PDA : Assess purity (>95% for biological testing) .

Q. How can researchers design initial biological screening assays for this compound?

Prioritize target classes based on structural analogs. For example, pyrrolopyrimidines often inhibit kinases or modulate GPCRs. Use fluorescence polarization (FP) assays for binding affinity or enzymatic inhibition (e.g., IC₅₀ determination). Dose-response curves (0.1–100 µM) and controls (e.g., staurosporine for kinases) are essential. emphasizes training in chemical biology methods for assay standardization.

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and regioselectivity?

Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states for sulfanyl group substitution or propyl chain interactions. Reaction path sampling (e.g., Nudged Elastic Band) identifies energy barriers, while molecular electrostatic potential (MEP) maps predict nucleophilic/electrophilic sites . highlights integrating computational and experimental data to refine synthetic pathways.

Q. What strategies resolve contradictions in biological activity data across assay platforms?

Discrepancies may arise from assay interference (e.g., compound aggregation) or cell line variability. Cross-validate results using orthogonal assays:

  • SPR for direct binding vs. FP for competitive inhibition.
  • CRISPR-edited cell lines to confirm target specificity. Apply Bland-Altman analysis to quantify inter-assay variability .

Q. How can researchers optimize the compound’s pharmacokinetic (PK) properties?

  • Metabolic stability : Microsomal incubation (human/rat liver microsomes) with LC-MS/MS to measure half-life.
  • Permeability : Caco-2 monolayer assays for intestinal absorption.
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration. Structural modifications (e.g., replacing the phenyl group with a bioisostere) may enhance PK, guided by QSAR models .

Q. What crystallographic techniques elucidate polymorphic forms or co-crystal structures?

Beyond SCXRD, use powder X-ray diffraction (PXRD) to identify polymorphs (e.g., Form I vs. Form II). Co-crystallization with target proteins (e.g., kinases) requires optimized crystallization screens (Hampton Research kits) and cryo-cooling for data collection. demonstrates successful co-crystallization of analogous acetamide derivatives with pyrimidine-binding enzymes.

Q. How do reaction engineering principles improve scalable synthesis?

Transition from batch to flow chemistry enhances heat/mass transfer for exothermic steps (e.g., cyclization). Membrane separation technologies (e.g., nanofiltration) purify intermediates efficiently. Process Analytical Technology (PAT) tools like in-line IR monitors reaction progression in real-time . classifies reactor design and process control as critical R&D domains.

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